molecular formula C16H16Br2NO4- B12549062 9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate CAS No. 141990-63-8

9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate

Cat. No.: B12549062
CAS No.: 141990-63-8
M. Wt: 446.11 g/mol
InChI Key: TUMXCVPXANHEGT-UHFFFAOYSA-M
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Description

9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate is a synthetic organic compound characterized by the presence of bromine, cyanide, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate typically involves the following steps:

    Bromination: The starting material, 4-cyanophenol, undergoes bromination using bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions.

    Esterification: The brominated product is then reacted with 9-oxononanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester and phenoxy groups.

    Reduction: Reduction reactions can target the cyanide group, converting it to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines.

    Substitution: Products vary depending on the nucleophile used, such as substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of brominated and cyanated phenoxy groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include the development of new drugs, particularly those targeting specific enzymes or receptors. The presence of bromine and cyanide groups can enhance the compound’s binding affinity and specificity.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique structure can impart desirable properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms can form halogen bonds, while the cyanide group can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate is unique due to its specific combination of functional groups and the length of its carbon chain. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

141990-63-8

Molecular Formula

C16H16Br2NO4-

Molecular Weight

446.11 g/mol

IUPAC Name

9-(2,6-dibromo-4-cyanophenoxy)-9-oxononanoate

InChI

InChI=1S/C16H17Br2NO4/c17-12-8-11(10-19)9-13(18)16(12)23-15(22)7-5-3-1-2-4-6-14(20)21/h8-9H,1-7H2,(H,20,21)/p-1

InChI Key

TUMXCVPXANHEGT-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1Br)OC(=O)CCCCCCCC(=O)[O-])Br)C#N

Origin of Product

United States

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